molecular formula C27H24N4O6 B2719809 2-{4-[1-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-methylacetamide CAS No. 1189866-70-3

2-{4-[1-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-methylacetamide

Cat. No. B2719809
CAS RN: 1189866-70-3
M. Wt: 500.511
InChI Key: ZZPZJXWEAHUGEW-UHFFFAOYSA-N
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Description

2-{4-[1-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-methylacetamide is a useful research compound. Its molecular formula is C27H24N4O6 and its molecular weight is 500.511. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

A novel series of 3-benzyl-substituted-4(3H)-quinazolinones were synthesized and evaluated for their in vitro antitumor activity. These compounds demonstrated significant broad-spectrum antitumor activity, with certain derivatives showing selective activities towards specific cancer cell lines, such as CNS, renal, breast cancer, and leukemia cell lines. Molecular docking studies indicated that these compounds could inhibit growth by targeting ATP binding sites of specific kinases like EGFR-TK and B-RAF kinase, similar to known inhibitors like erlotinib and PLX4032 (Ibrahim A. Al-Suwaidan et al., 2016).

Autophagy and Apoptosis in Cancer Cells

KYS05090, a selective T-type Ca2+ channel blocker, was found to induce autophagy and apoptosis-mediated cell death in human lung adenocarcinoma A549 cells. This effect was mediated through the generation of reactive oxygen species (ROS) and reduction in glucose uptake, indicating a potential chemotherapeutic value for the treatment of lung cancer (H. Rim et al., 2014).

Antioxidant Properties

Synthesized quinazolin derivatives were characterized and evaluated for their potential as antioxidants. Some compounds showed significant scavenging capacity against 1,1-diphenyl-2-picrylhydrazyl (DPPH) and Nitric oxide (NO), outperforming common antioxidants like ascorbic acid, indicating their potential use in therapies requiring antioxidant properties (Khalida F. Al-azawi, 2016).

Antimicrobial Activity

Quinazolinone derivatives have also been synthesized and tested for their antimicrobial activity. These studies have led to the identification of compounds with significant activity against various microorganisms, highlighting their potential use in the development of new antimicrobial agents. For instance, novel quinazolinone derivatives exhibited antimicrobial activities, contributing valuable insights into the design of new therapeutic agents (O. M. Habib et al., 2013).

properties

IUPAC Name

2-[4-[1-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O6/c1-28-24(32)14-17-6-9-19(10-7-17)31-26(34)20-4-2-3-5-21(20)30(27(31)35)16-25(33)29-18-8-11-22-23(15-18)37-13-12-36-22/h2-11,15H,12-14,16H2,1H3,(H,28,32)(H,29,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZPZJXWEAHUGEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{4-[1-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-methylacetamide

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